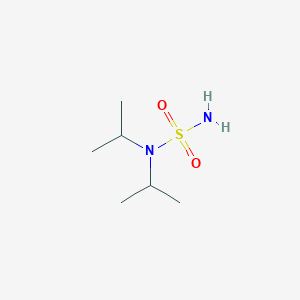

N,N-diisopropylsulfamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[propan-2-yl(sulfamoyl)amino]propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZYZQPWDHQGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diisopropylsulfamide and Its Analogues

Direct Synthesis Approaches

The direct formation of the N,N-diisopropylsulfamide core can be achieved through several synthetic pathways, primarily involving the reaction of diisopropylamine (B44863) with a suitable sulfurylating agent.

Synthesis from Organometallic Reagents

While direct synthesis of this compound from organometallic reagents is not the most common route, analogous sulfonamides can be prepared using such methods. Typically, an organometallic reagent, such as a Grignard or organolithium compound, reacts with a sulfur dioxide surrogate. The resulting metal sulfinate can then be converted to a sulfinyl chloride, which upon reaction with an amine, would yield a sulfinamide. Subsequent oxidation would be required to form the sulfamide (B24259). This multi-step approach is more commonly employed for the synthesis of primary sulfonamides where an organometallic reagent provides the R-group for an R-SO2NH2 structure.

Synthesis Utilizing Sulfinylamine Reagents

N-sulfinylamines (R-N=S=O) are versatile reagents in organic synthesis. The reaction of a sulfinylamine with a nucleophile can lead to the formation of various sulfur-nitrogen bonds. For the synthesis of this compound, a potential route could involve the reaction of a suitable sulfinylamine precursor with diisopropylamine. However, the more established and direct method for the synthesis of N,N-dialkylsulfamides involves the use of sulfuryl chloride. In a typical procedure, a secondary amine, such as diisopropylamine, is reacted with sulfuryl chloride (SO2Cl2) in the presence of a base to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

2 R2NH + SO2Cl2 → R2NSO2NR2 + 2 HCl

The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield of the desired N,N-dialkylsulfamide.

Derivatization and Rearrangement Strategies

Once synthesized, this compound can undergo various chemical transformations, including oxidation and rearrangement reactions, to yield new chemical entities.

Oxidation Pathways (e.g., to form (E)- and (Z)-diisopropyldiazene)

The oxidation of N,N'-dialkylsulfamides can lead to the formation of the corresponding azo compounds. In the case of this compound, oxidation would be expected to yield (E)- and (Z)-diisopropyldiazene. This transformation typically requires a suitable oxidizing agent that can facilitate the formation of the nitrogen-nitrogen double bond. The specific conditions for this oxidation, including the choice of oxidant and reaction parameters, would determine the efficiency and stereoselectivity of the reaction.

Rearrangement Reactions Involving Sulfamide Systems (e.g., with alkaline sodium hypochlorite)

The reaction of secondary amines with sodium hypochlorite (B82951) is known to produce N-chloroamines. nih.gov In the context of this compound, treatment with alkaline sodium hypochlorite could potentially lead to rearrangement reactions. The highly reactive N-chloro intermediate formed in situ could undergo various transformations, the nature of which would depend on the specific reaction conditions. For instance, in the presence of a suitable trigger, such as light or a catalyst, these intermediates could undergo rearrangements to form new molecular scaffolds. The reaction of N,N-dialkylamines with sodium hypochlorite is a complex process, and the product distribution can be sensitive to factors such as pH, temperature, and the presence of other reagents. researchgate.net

Transformations from N,N'-Bis(trimethylsilyl)sulfamide and Related Precursors

N,N'-Bis(trimethylsilyl)sulfamide serves as a useful precursor in the synthesis of various sulfamides. The trimethylsilyl (B98337) groups can act as protecting groups and can be readily cleaved under specific conditions. To synthesize this compound from this precursor, a reaction with an isopropylating agent would be necessary. This could potentially be achieved by reacting N,N'-bis(trimethylsilyl)sulfamide with an isopropyl halide (e.g., 2-iodopropane) in the presence of a suitable base to facilitate the nucleophilic substitution at the nitrogen atoms. The general approach of using N-silylamines in the synthesis of sulfonamides has been demonstrated, where they react with sulfonyl chlorides to yield the desired products. nih.gov

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound typically involves the reaction of sulfuryl chloride with diisopropylamine. While effective, this method often utilizes volatile organic solvents and can generate significant waste. The application of green chemistry principles seeks to address these shortcomings through several key strategies.

Atom Economy

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. google.comyoutube.comcmu.edu In an ideal scenario, all atoms of the reactants are incorporated into the final product, resulting in 100% atom economy and no waste. nih.govpatsnap.com The standard synthesis of this compound from sulfuryl chloride and diisopropylamine, while a common method, does not have a perfect atom economy due to the formation of byproducts.

A theoretical calculation of the atom economy for this reaction highlights the inherent waste. The balanced chemical equation is:

SO₂Cl₂ + 2(CH₃)₂CHNH → ( (CH₃)₂CH )₂NSO₂ + ( (CH₃)₂CH )₂NH₂Cl

The molar masses of the reactants and the desired product are used to calculate the atom economy as follows:

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant/Product | Molar Mass ( g/mol ) |

|---|---|

| Sulfuryl chloride (SO₂Cl₂) | 135.04 |

| Diisopropylamine ((CH₃)₂CHNH) | 101.19 |

| This compound (((CH₃)₂CH)₂NSO₂) | 193.31 |

| Atom Economy (%) | 57.7% |

This calculation demonstrates that a significant portion of the reactant atoms end up in the byproduct, diisopropylammonium chloride, highlighting an area for improvement through the development of more atom-economical synthetic routes.

Solvent-Free and Alternative Solvent Systems

A major contributor to the environmental impact of chemical processes is the use of volatile organic solvents (VOCs). mdpi.com Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives.

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify product purification. mdpi.commdpi.com For the synthesis of sulfamides, mechanochemical methods, where mechanical energy is used to initiate the reaction, have been explored. nih.gov This solvent-free approach can lead to higher yields and shorter reaction times. Ultrasound-assisted synthesis is another technique that can be carried out under solvent-free conditions, providing an energy-efficient alternative to conventional heating. academie-sciences.fr

Greener Solvents: When a solvent is necessary, green chemistry advocates for the use of water, ethanol (B145695), or other less toxic and more sustainable options. mdpi.comresearchgate.net The synthesis of certain sulfonamides has been successfully demonstrated in water, which is a safe, non-toxic, and readily available solvent. researchgate.netrsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green solvents for various chemical transformations, including the synthesis of amides and related compounds. Their low volatility, non-flammability, and often biodegradable nature make them attractive alternatives to traditional organic solvents.

Table 2: Application of Greener Solvents in Sulfonamide Synthesis (Analogous Systems)

| Green Solvent | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Water | Arylsulfonyl chloride, Amine | N-Aryl/alkylsulfonamide | High | rsc.org |

| Ethanol/Water | Alkyl/phenyl sulfonyl chloride, Amine | Allyl-sulfonamides | High | researchgate.net |

Energy Efficiency

Improving energy efficiency is another cornerstone of green chemistry. The use of alternative energy sources, such as ultrasound and microwave irradiation, can often lead to shorter reaction times and lower energy consumption compared to conventional heating methods. mdpi.com Ultrasound-assisted synthesis has been shown to be effective for the preparation of various heterocyclic compounds and has the potential to be applied to the synthesis of this compound and its analogues. researchgate.net

Catalyst-Free Methodologies

The use of catalysts can enhance reaction rates and selectivity. However, many catalysts are based on heavy metals, which can be toxic and difficult to remove from the final product. Developing catalyst-free synthetic methods is therefore a key goal of green chemistry. rsc.org Several catalyst-free methods for the synthesis of sulfonamides have been reported, often taking advantage of the inherent reactivity of the starting materials under specific conditions, such as in greener solvents or with the assistance of alternative energy sources. rsc.org

Table 3: Comparison of Green Synthetic Methodologies for Sulfamides (Analogous Systems)

| Methodology | Conditions | Advantages | Potential Application to this compound |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free, Ball-milling | Reduced solvent waste, potentially higher yields, shorter reaction times. nih.gov | Direct reaction of sulfuryl chloride with diisopropylamine in a ball mill. |

| Ultrasound-Assisted Synthesis | Solvent-free or in green solvents | Energy efficient, can enhance reaction rates and yields. academie-sciences.frresearchgate.net | Sonication of a mixture of sulfuryl chloride and diisopropylamine. |

| Synthesis in Green Solvents | Water, Ethanol, or Deep Eutectic Solvents | Reduced toxicity and environmental impact of the solvent. researchgate.netrsc.org | Performing the reaction in a suitable green solvent system. |

| Catalyst-Free Synthesis | Often in green solvents or neat | Avoids metal contamination and catalyst separation steps. rsc.org | Reaction of sulfuryl chloride and diisopropylamine in water or ethanol without a catalyst. |

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality. Further research into the specific application of these methods for this compound is warranted to develop optimized and environmentally responsible manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of N,n Diisopropylsulfamide

Fundamental Reactivity Patterns

The reactivity of N,N-diisopropylsulfamide is dictated by the electronic and steric properties of its constituent functional groups: the electron-withdrawing sulfonyl group, the two nitrogen atoms with lone pairs of electrons, and the bulky isopropyl substituents. These features suggest potential for a range of chemical behaviors.

Role as a Hydrogen-Bond Donor/Acceptor in Reaction Environments

The this compound molecule possesses both hydrogen bond donor and acceptor sites. The hydrogen atoms attached to the nitrogen atoms can act as hydrogen bond donors, while the lone pairs on the nitrogen and oxygen atoms can function as hydrogen bond acceptors. This dual capability suggests that this compound could participate in the formation of supramolecular assemblies and influence reaction environments through hydrogen bonding interactions. stereoelectronics.organalis.com.my

In principle, the strength of these interactions would be influenced by the electronic environment of the sulfamide (B24259) core. The electron-withdrawing nature of the sulfonyl group would be expected to increase the acidity of the N-H protons, making them more effective hydrogen bond donors. Conversely, the oxygen atoms of the sulfonyl group, with their partial negative charges, are potential hydrogen bond acceptors.

While the general principles of hydrogen bonding are well-established, specific studies detailing the hydrogen-bonding patterns of this compound in various reaction media are scarce. wikipedia.orgnih.govnih.govcam.ac.uk The steric hindrance imposed by the two isopropyl groups might also play a significant role in dictating the geometry and feasibility of intermolecular hydrogen bonds. mdpi.com

Participation in Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic chemistry, involving the joining of two molecules with the elimination of a small molecule, such as water. researchgate.netlibretexts.org Given the presence of N-H bonds, this compound could theoretically participate in condensation reactions, for example, with carbonyl compounds to form new C-N bonds.

However, a review of the available literature does not provide specific examples or detailed studies of this compound acting as a primary reactant in condensation reactions. While some N,N-diarylammonium salts have been shown to catalyze dehydrative condensation reactions, libretexts.org and other catalysts have been developed for similar transformations, analis.com.mycolab.ws the catalytic activity of this compound itself in this context has not been reported. The steric bulk of the isopropyl groups might hinder its approach to a catalytic active site or its interaction with other reactants.

Detailed Mechanistic Elucidation

A thorough understanding of a compound's reactivity requires detailed mechanistic studies. For this compound, such investigations appear to be largely absent from the scientific literature.

Spectroscopic Analysis of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. rsc.orgwikipedia.orgmasterorganicchemistry.combeilstein-journals.orgcam.ac.uksrce.hramericanpharmaceuticalreview.comresearchgate.netspringernature.com

In the context of reactions involving this compound, one could envision the formation of various intermediates depending on the reaction conditions. For instance, in reactions with strong bases, a deprotonated sulfamide anion could be formed. In reactions with electrophiles, intermediates involving attack at the nitrogen or oxygen atoms are plausible. However, no published studies were found that report the spectroscopic characterization of any such reaction intermediates of this compound.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, leading to the determination of the rate law, which is a cornerstone of mechanistic understanding. Such studies would be invaluable in understanding the reactivity of this compound. For example, determining the order of reaction with respect to the sulfamide and other reactants would provide insight into the molecularity of the rate-determining step. However, no kinetic data or rate law determinations for reactions involving this compound have been reported in the available literature.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of a reaction provides critical clues about the reaction mechanism. nih.govmdpi.commdpi.comnih.govrsc.org For reactions involving a chiral center, the retention, inversion, or racemization of stereochemistry can distinguish between different mechanistic pathways, such as SN1 and SN2. mdpi.com

While this compound itself is achiral, it could be involved in reactions that create or modify a stereocenter in another molecule. Investigating the stereochemical course of such reactions would be a valuable area of research. For instance, if this compound were to act as a nucleophile, the stereochemical outcome at the electrophilic center would be of interest. Currently, there is no information available in the scientific literature regarding the stereochemical aspects of any reactions involving this compound.

Advanced Applications of N,n Diisopropylsulfamide in Organic Synthesis

N,N-Diisopropylsulfamide as a Reagent or Building Block

The utility of this compound in synthetic chemistry is multifaceted, serving as a precursor to reactive intermediates and as a robust directing group that facilitates challenging transformations with high levels of selectivity.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The synthesis of these structures often relies on the strategic introduction of nitrogen atoms, and this compound has proven to be a valuable synthon in this context. While direct cycloaddition reactions involving this compound are not extensively documented, its derivatives are instrumental in rhodium(II)-catalyzed processes for the synthesis of various aza-heterocycles.

For instance, 1-sulfonyl-1,2,3-triazoles, which can be derived from sulfonyl azides, participate in rhodium(II)-catalyzed cycloadditions with 1,3-dienes. These reactions can proceed through different pathways, such as aza-[4+3] or formal aza-[3+2] cycloadditions, to yield highly functionalized 2,5-dihydroazepines and 2,3-dihydropyrroles, respectively nih.govsemanticscholar.org. The sulfonyl group, in this case, plays a crucial role in activating the triazole and influencing the reaction's divergent pathways.

The following table summarizes the types of nitrogen-containing heterocycles that can be synthesized using sulfonyl-activated precursors in rhodium-catalyzed reactions.

| Precursor | Reagent | Catalyst | Heterocyclic Product | Reaction Type |

| 1-Sulfonyl-1,2,3-triazole | 1,3-Diene | Rhodium(II) | 2,5-Dihydroazepine | Aza-[4+3] Cycloaddition |

| 1-Sulfonyl-1,2,3-triazole | 1,3-Diene | Rhodium(II) | 2,3-Dihydropyrrole | Formal Aza-[3+2] Cycloaddition |

These methodologies provide efficient routes to synthetically valuable nitrogenous frameworks from readily available starting materials, highlighting the indirect but significant role of sulfonyl moieties in heterocyclic synthesis.

One of the most significant applications of this compound in recent years has been as a directing group in transition metal-catalyzed C-H bond functionalization. The sulfamide (B24259) moiety can coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation and subsequent transformation.

Palladium-catalyzed C-H functionalization has been extensively studied, and various directing groups have been employed to control the regioselectivity of these reactions. nih.govrsc.orgresearchgate.netnih.govsemanticscholar.org The this compound group has been shown to be a competent directing group in this context. For example, in substrates containing multiple potential directing groups, the electronic properties of the sulfamide can influence the reaction's outcome. Mechanistic studies have revealed that while electron-withdrawing directing groups can accelerate the rate-limiting cyclopalladation step, electron-donating groups may be favored under competitive conditions due to stronger coordination to the palladium center nih.govresearchgate.net.

The N,N-diisopropylsulfamoyl group can direct a variety of transformations, including:

C-H Acetoxylation: The introduction of an acetoxy group onto an aromatic ring.

C-H Halogenation: The selective installation of halogen atoms (Cl, Br, I).

C-H Arylation: The formation of new C-C bonds through coupling with arylating agents.

The following table provides examples of palladium-catalyzed C-H functionalization reactions directed by amide and related groups.

| Reaction Type | Catalyst System | Reagent | Functional Group Introduced |

| Arene Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | -OAc |

| Arene Chlorination | Pd(OAc)₂ | N-chlorosuccinimide | -Cl |

| Arene Arylation | Pd(OAc)₂ | Iodonium salt | -Ar |

Furthermore, rhodium(III)-catalyzed reactions have also utilized sulfonyl-containing directing groups for the synthesis of complex cyclic structures. For instance, the oxidative annulation of substrates bearing these directing groups with alkynes can lead to the formation of spirocyclic isoindole N-oxides and isobenzofuranones through a C-H activation and spiroannulation cascade rsc.org.

Applications of Sulfamide-Derived Moieties in Complex Molecule Synthesis

The inherent stability and synthetic versatility of the sulfamide group make it an attractive component in the design of complex molecules with potential biological activity.

Sulfonamide-containing scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs. nih.gov These scaffolds are integral to molecules targeting various diseases, including viral infections, cancer, and inflammatory conditions nih.gov. The design and synthesis of novel sulfonamide-based scaffolds are therefore of significant interest in drug discovery.

The N,N-diisopropylsulfamoyl moiety can be incorporated into molecular designs to modulate physicochemical properties such as lipophilicity and metabolic stability. The bulky isopropyl groups can provide steric shielding, potentially influencing the molecule's interaction with biological targets and its metabolic fate.

The synthesis of these scaffolds often involves the coupling of a sulfonyl chloride with a suitable amine. By starting with N,N-diisopropylsulfamoyl chloride, the corresponding sulfonamide can be readily introduced into a target molecule. The development of efficient and diverse synthetic routes to these scaffolds is crucial for generating libraries of compounds for biological screening. Natural product-derived scaffolds are often used as a starting point for the synthesis of these libraries, leveraging their inherent biological relevance. nih.govrsc.org

The following table highlights the importance of sulfonamide scaffolds in drug discovery.

| Therapeutic Area | Example of Sulfonamide-Containing Drug Class | Mechanism of Action (Example) |

| Oncology | Carbonic Anhydrase Inhibitors | Inhibition of tumor-associated carbonic anhydrases |

| Virology | Protease Inhibitors | Inhibition of viral proteases essential for replication |

| Inflammation | JAK/STAT Pathway Modulators | Modulation of cytokine signaling pathways |

The strategic incorporation of the this compound group into these scaffolds can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The continued exploration of this versatile chemical entity promises to unlock new avenues in organic synthesis and medicinal chemistry.

Catalytic Roles and Coordination Chemistry of N,n Diisopropylsulfamide

N,N-Diisopropylsulfamide in Catalytic Processes

The unique structure of this compound, featuring both hydrogen-bond donating (N-H) and accepting (S=O) sites, allows it to participate in catalytic cycles through non-covalent interactions. These interactions can stabilize transition states and activate substrates, facilitating chemical transformations.

Application as a Hydrogen-Bond Donor/Acceptor in Catalysis

The sulfamide (B24259) functional group is capable of acting as a hydrogen-bond acceptor (HBA) through its sulfonyl oxygens. This ability is critical in certain catalytic systems where directing a metal catalyst to a specific site on a substrate is necessary. In palladium-catalyzed reactions for the arylation of δ-C(sp³)–H bonds in alcohols, specialized ligands incorporating a sulfonamide group have been shown to be effective. The sulfonamide's oxygen atoms can form a hydrogen bond with the hydroxyl group of the alcohol substrate. This secondary-coordination-sphere interaction helps to anchor the substrate to the catalyst, facilitating the crucial C–H activation step by bringing the target bond into proximity with the metal center nih.gov.

This mechanism of cooperative catalysis, where a cation and anion of an ionic liquid act as hydrogen-bond donor and acceptor, respectively, can activate the C─O and O─H bonds of alcohols to promote reactions. researchgate.netnih.gov While not involving this compound directly, this principle highlights the capacity of the sulfamide moiety to engage in catalytically relevant hydrogen-bonding interactions. The N-H group on the unsubstituted nitrogen of this compound also provides a site for it to act as a hydrogen-bond donor, further expanding its potential for cooperative catalysis.

This compound as a Ligand or Ligand Precursor

Beyond its role in organocatalysis, this compound and its derivatives can serve as ligands that coordinate to metal centers, forming complexes with applications in catalysis. The nitrogen and oxygen atoms of the sulfamide group can act as Lewis bases, donating electron pairs to a metal ion.

Coordination Modes in Metal Complexes

Sulfonamide-based ligands can coordinate to metal centers in various ways. Coordination typically occurs through the nitrogen atom of the deprotonated sulfonamide (anionic ligand) or through the sulfonyl oxygen atoms (neutral ligand). The specific mode depends on the metal, the other ligands present, and the reaction conditions. For this compound, potential coordination modes include:

Monodentate Coordination: Binding to a single metal center through either the unsubstituted nitrogen or one of the sulfonyl oxygens.

Bidentate Coordination: Chelating to a metal center through both a nitrogen atom and a sulfonyl oxygen atom, forming a stable ring structure.

Bridging Coordination: Linking two or more metal centers, which is common in the formation of polynuclear complexes or coordination polymers. wikipedia.org

Studies on related sulfonamide-supported group 4 complexes have demonstrated their use in forming amide, alkyl, and alkoxide complexes for polymerization catalysis bohrium.com. Similarly, mixed-ligand complexes involving molecules with similar donor atoms, such as N,N-diethylnicotinamide, show coordination through the nitrogen atom to form stable octahedral geometries researchgate.netnih.gov.

Influence of Steric and Electronic Factors on Ligand Performance

The performance of a ligand in a metal complex is heavily influenced by its steric and electronic properties, which dictate the geometry, stability, and reactivity of the resulting catalyst. nih.gov

Steric Factors: The two isopropyl groups on one of the nitrogen atoms of this compound impose significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, restricting the approach of other molecules. This can be advantageous in asymmetric catalysis, where controlling the spatial arrangement of substrates in the catalyst's coordination sphere is key to achieving high enantioselectivity. The bulky nature of the ligand can also enhance the stability of the complex by preventing decomposition pathways like dimerization nih.gov.

Electronic Factors: The sulfonyl group (SO₂) is strongly electron-withdrawing. This reduces the electron density on the adjacent nitrogen atoms, affecting their donor properties. A less basic nitrogen atom forms a weaker bond with the metal center, which can influence the lability and reactivity of the complex. However, this electronic effect can also make the metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as Lewis acid catalysis. The interplay between steric and electronic effects allows for fine-tuning of the catalyst's properties chemrxiv.org. Structural comparisons of different sulfonamide derivatives show that even minor changes can significantly alter bond angles and intermolecular interactions, highlighting the sensitivity of these ligands to such factors mdpi.com.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., comparison with other N,N-ligands and sulfonamide derivatives)

Complexes derived from this compound and related ligands have potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the same phase as the reactants. Sulfonamide-supported titanium and zirconium complexes have been successfully employed as catalysts for the ring-opening polymerization of lactide, a process used to produce biodegradable polymers bohrium.com. The modular nature of these ligands allows for systematic variation to optimize catalytic activity. When compared to other common N,N-ligands like bipyridines or diamines, this compound offers a different steric and electronic profile, which can lead to unique reactivity or selectivity. For instance, in nickel-catalyzed N-arylation reactions, the performance of sulfonamide-based systems has been compared to that of analogous sulfinamide systems, revealing distinct reactivities that underscore the importance of the ligand's specific structure researchgate.net.

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling in homogeneous catalysis, catalysts can be immobilized on solid supports, a process known as heterogenization. Nitrogen-containing ligands are well-suited for anchoring onto supports like polymers or zeolites researchgate.net. A molecular catalyst based on an this compound ligand could potentially be heterogenized by incorporating it into a porous organic polymer ethz.ch. This approach combines the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system, such as enhanced stability and ease of reuse. The development of such systems represents a key area in sustainable chemistry.

Below is a table summarizing the catalytic applications and comparisons of related ligand systems.

| Catalytic System | Application | Ligand Type | Key Findings/Comparison |

| Palladium Complex nih.gov | C(sp³)–H Arylation of Alcohols | Sulfonamide-based (as H-bond acceptor) | Demonstrates the ability of the sulfonamide group to act as a secondary-sphere ligand to enable challenging reactivity. |

| Group 4 Complexes bohrium.com | Ring-Opening Polymerization | Sulfonamide-supported N,N,O-ligands | Effective for producing biodegradable polymers; ligand structure can be tuned to control polymerization. |

| Nickel Complexes researchgate.net | N-Arylation Cross-Coupling | Sulfonamides vs. Sulfinamides | The two classes of ligands show distinct reactivity in cross-coupling reactions, highlighting the impact of the sulfur oxidation state. |

| Gold Complexes nih.govchemrxiv.org | Various (e.g., hydroalkoxylation, C-N coupling) | N-Heterocyclic Carbenes, Phosphines | Sterically bulky ligands often show superior performance. Electronic properties of the ligand modulate the electrophilicity and reactivity of the gold center. |

Computational and Theoretical Chemistry Studies of N,n Diisopropylsulfamide

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding of N,N-diisopropylsulfamide is fundamental to predicting its chemical properties and reactivity. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for electronic structure calculations due to its balance of accuracy and computational cost.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization to find the lowest energy structure. researchgate.net From this optimized geometry, a wealth of information can be derived. Key calculated parameters would include bond lengths, bond angles, and dihedral angles, which characterize the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed as a post-calculation step, provides insights into the bonding within the molecule, including charge distribution on individual atoms and the nature of orbital interactions. This can reveal the extent of electron delocalization and the polarity of bonds within the this compound molecule.

Illustrative Data Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value (Hypothetical) |

| Bond Lengths (Å) | S-N | 1.65 |

| S=O | 1.45 | |

| N-C(isopropyl) | 1.48 | |

| **Bond Angles (°) ** | O-S-O | 120.5 |

| N-S-N | 110.2 | |

| S-N-C(isopropyl) | 118.9 | |

| Dihedral Angles (°) | C-N-S-N | 75.3 |

Illustrative Data Table 2: Calculated Electronic Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Ab Initio Methods for Molecular Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

For this compound, ab initio calculations would be valuable for obtaining a more accurate description of electron correlation effects, which can be important for predicting properties like interaction energies and reaction barriers. escholarship.org These methods can be used to refine the geometry and electronic properties calculated by DFT. A comparison between the results from DFT and ab initio methods can provide a measure of the reliability of the computational predictions.

Ab initio calculations are particularly useful for generating a precise map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution around the molecule and is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group, indicating these as sites for electrophilic attack, and positive potential around the hydrogen atoms of the isopropyl groups.

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of transition states and intermediates that are often difficult to study experimentally.

Elucidation of Rate-Determining Steps and Transition States

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), it is possible to identify the rate-determining step of the reaction, which is the step with the highest activation energy. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the located transition state indeed connects the desired reactants and products.

For example, in a hypothetical hydrolysis reaction of this compound, DFT calculations could be used to model the approach of a water molecule, the formation of a pentacoordinate sulfur intermediate, and the subsequent breaking of the S-N bond. The energies of all intermediates and transition states would be calculated to determine the most favorable reaction pathway.

Energy Profiles and Reaction Coordinate Mapping

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses along the reaction coordinate.

The reaction coordinate is a geometric parameter that changes during the course of the reaction, such as a bond length or an angle. By mapping the energy of the system as a function of the reaction coordinate, a detailed picture of the reaction pathway can be obtained. This allows for a deeper understanding of the factors that control the reaction rate and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

Due to the presence of rotatable bonds, particularly the S-N and N-C bonds, this compound can exist in multiple conformations. A systematic conformational search, using methods like molecular mechanics or DFT, would be performed to identify the various low-energy conformers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, allowing for the observation of conformational changes over time. nih.gov For this compound, an MD simulation would reveal the dynamics of the isopropyl groups' rotation and the flexibility of the sulfamide (B24259) core. This information is valuable for understanding how the molecule might interact with other molecules, such as in a solvent or at a receptor binding site.

Illustrative Data Table 3: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) (Hypothetical) |

| 1 | 0.00 | 65.2 |

| 2 | 0.75 | 23.1 |

| 3 | 1.50 | 11.7 |

Application of Machine-Learning in Sulfamide Research

The integration of machine learning (ML) into computational and theoretical chemistry has provided powerful tools for accelerating the discovery and optimization of novel therapeutic agents, including those in the sulfamide class of compounds. These sophisticated algorithms are adept at identifying complex patterns within large datasets, enabling the prediction of molecular properties, biological activities, and potential toxicities with increasing accuracy. In the context of sulfamide research, machine learning models are being leveraged to streamline the drug discovery pipeline, from initial virtual screening to the prediction of pharmacokinetic profiles.

Machine learning approaches in chemistry often involve training algorithms on datasets of known molecules to predict the properties of new or uncharacterized compounds. For sulfamides, this can involve quantitative structure-activity relationship (QSAR) models, which correlate the structural or physicochemical properties of molecules with their biological activities. By employing various machine learning algorithms, such as random forests, support vector machines, and neural networks, researchers can build predictive models that guide the synthesis of new sulfamide derivatives with enhanced therapeutic potential. These models have demonstrated considerable success in predicting key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a critical step in the development of safe and effective drugs. nih.gov

One notable application of machine learning in the broader sulfonamide class is the prediction of their environmental fate, such as adsorption by biochar in aqueous solutions. nih.govresearchgate.netcityu.edu.hk Researchers have utilized data-driven machine learning approaches to effectively model and predict the adsorption behavior of sulfonamide antibiotics. nih.govresearchgate.netcityu.edu.hk

Furthermore, the application of deep learning, a subset of machine learning, is also gaining traction. Deep neural networks (DNNs) are being used to predict complex biological interactions, such as drug-drug interactions, with high accuracy. nih.gov While not specific to this compound, these advancements in machine learning applied to the broader sulfamide and sulfonamide classes showcase the potential for these computational tools to significantly impact the future of medicinal chemistry and drug development. The ability of these models to learn from vast chemical data and make accurate predictions offers a cost-effective and efficient alternative to traditional experimental approaches. nih.gov

Detailed Research Findings

Several studies have demonstrated the successful application of various machine learning models in the context of sulfonamide research. These studies often involve the development of models to predict specific properties or activities.

A key area of research has been the development of quantitative structure-activity relationship (QSAR) models to identify novel sulfonamide-like compounds. In one such study, three different machine learning models were trained to distinguish between sulfonamide-like molecules and other compounds. The performance of these models is summarized in the table below.

| Machine Learning Model | Prediction Accuracy (%) |

|---|---|

| Random Forest (RF) | 99.30 |

| Artificial Neural Network (ANN) | 99.55 |

| Support Vector Machine (SVM) | 99.33 |

The data in this table is based on a study aimed at discovering novel sulfonamide-like compounds from phytochemicals. researchgate.net

Another significant application of machine learning is in the prediction of thermodynamic properties of sulfonamide drugs. By employing genetic algorithms for descriptor selection and multiple linear regression for model building, researchers have been able to create robust QSPR models. These models are crucial for the in-silico design of new drug candidates with desired physicochemical properties. researchgate.net

In the broader context of drug discovery, which is applicable to sulfamide research, a comparative analysis of different machine learning algorithms for predicting molecular properties revealed the superiority of ensemble methods over linear models. The following table illustrates the average R² values for different categories of machine learning models.

| Model Category | Average R² |

|---|---|

| Ensemble Models (e.g., Random Forest, XGBoost) | ~0.61 |

| Linear Models (e.g., Ridge, Bayesian Ridge) | ~0.26 |

| Other Methods (e.g., Trees, kNN) | ~0.41 |

These findings collectively underscore the significant role that machine learning is beginning to play in sulfamide research. By enabling rapid and accurate prediction of molecular properties and biological activities, these computational techniques are poised to accelerate the development of new and improved sulfamide-based therapeutics.

Potential Applications in Specialized Chemical Fields Excluding Clinical/trial Data

Materials Science Research

The unique structural and chemical properties of the N,N-disubstituted sulfamide (B24259) group, exemplified by N,N-diisopropylsulfamide, have positioned it as a valuable building block in materials science. Its capacity for hydrogen bonding and its stability make it suitable for integration into a variety of advanced materials.

The sulfamide moiety is a key component in the synthesis of polysulfamides, a class of polymers analogous to polyureas. acs.orgnih.gov These polymers are synthesized through step-growth polymerization, often utilizing the highly efficient Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction. acs.orgtamu.edu This process typically involves the reaction of bis(sulfamoyl fluoride)s with bis(amine)s to build the polymer backbone. acs.orgresearchgate.net

The incorporation of the N,N'-disubstituted sulfamide unit into the polymer chain imparts notable properties. Polysulfamides exhibit high thermal stability and possess tunable glass-transition temperatures, which can be modulated by altering the structure of the monomers used in the synthesis. acs.orgtamu.edu Furthermore, the hydrogen-bond donor and acceptor capabilities of the sulfamide group influence the polymer's crystallinity and self-assembly behavior. nih.govacs.org Researchers are also exploring these polymers as more sustainable alternatives to conventional plastics, as protocols have been developed to degrade polysulfamides, allowing for the chemical recycling of aromatic amine-based polymers or the oxidative upcycling of those derived from aliphatic amines. acs.org

N,N-disubstituted sulfamides serve as versatile synthons for creating complex functional organic materials. They are used as starting materials in the one-step synthesis of macrocyclic compounds containing the sulfamide unit and in the formation of fused benzothiadiazepine-1,1-dioxides. nih.gov These structures are valuable as building blocks for new chemical entities in various fields.

The ability of N,N'-dialkylsulfamides to self-assemble into two-dimensional layers and three-dimensional networks is a key feature in the design of functional materials. acs.orgscialert.net This self-assembly is driven by a combination of hydrogen bonding between the sulfamide groups and van der Waals interactions. acs.org This property allows for the construction of ordered supramolecular structures, which are foundational for developing materials with tailored properties for applications in areas such as catalysis and molecular recognition. researchgate.net

The sulfamide functional group is increasingly being recognized for its potential in the design of new agrochemicals. scispace.com While traditional sulfonamide herbicides often function by inhibiting the folate biosynthesis pathway in plants, the sulfamide moiety offers alternative mechanisms of action. mdpi.com One such potential mechanism is the inhibition of carbonic anhydrase, a zinc-containing metalloenzyme that is ubiquitous in plants and essential for processes like CO2 fixation and pH regulation. mdpi.com By targeting different biological pathways, sulfamide-based compounds could lead to the development of novel herbicides or plant growth regulators with new modes of action, potentially helping to manage resistance to existing agrochemicals.

Medicinal Chemistry Research (Focused on Scaffold Design and Mechanism)

In medicinal chemistry, the sulfamide motif is a privileged scaffold due to its favorable physicochemical properties and its ability to engage in specific interactions with biological targets.

The sulfamide group is a bioisostere of the sulfonamide group and is widely employed in the design of potent and selective enzyme inhibitors. sciepub.com It is particularly effective in targeting metalloenzymes, most notably carbonic anhydrases (CAs). The deprotonated sulfamide nitrogen can coordinate directly to the zinc ion in the enzyme's active site, anchoring the inhibitor and leading to potent inhibition. scispace.com This interaction is a cornerstone for designing inhibitors for various CA isoforms involved in diseases like glaucoma and cancer. scispace.com

Beyond carbonic anhydrases, the sulfamide moiety has been incorporated into inhibitors for a wide range of other enzymes, as detailed in the table below.

Interactive Table: Enzymes Targeted by Sulfamide-Based Inhibitors

| Enzyme Family | Specific Enzyme Examples | Role of Sulfamide Moiety |

|---|---|---|

| Metalloenzymes | Carbonic Anhydrases (CAs), Carboxypeptidase A (CPA), Matrix Metalloproteinases (MMPs) | Direct coordination with the active site metal ion (e.g., Zn²⁺) via a nitrogen atom. |

| Aspartic Proteases | HIV-1 Protease, γ-Secretase | Interaction with catalytic aspartic acid residues in the active site. |

| Serine Proteases | Elastase, Chymase, Tryptase, Thrombin | Forms key hydrogen bonds and provides a stable scaffold for orienting other functional groups. |

| Other Enzymes | Steroid Sulfatase (STS), Protein Tyrosine Phosphatases | Acts as a key binding element and contributes to favorable physicochemical properties like solubility. |

In addition to enzyme inhibition, the sulfamide scaffold is used in the design of receptor modulators. For instance, diaryl sulfonamide structures can act as negative allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, where the sulfamide linker helps to orient the aromatic rings for optimal interaction within the receptor's binding pocket.

While the structurally related sulfonamides are well-known antibacterial agents that act by inhibiting dihydropteroate synthase, the specific molecular mechanisms for antimicrobial or antifungal activity of N,N-dialkylsulfamides like this compound are not as clearly defined in existing research. frontiersrj.com Some studies on hybrid molecules containing sulfonamide-amide structures have noted antimicrobial properties, but a distinct, well-characterized mechanism separate from that of traditional sulfa drugs has not been established. researchgate.net

In-Depth Analysis of this compound in Bioactive Scaffold Design Remains an Area for Future Research

Despite the broad interest in sulfamide derivatives in medicinal chemistry, specific research detailing the rational design of bioactive scaffolds based on the this compound moiety is not extensively available in current scientific literature. While the sulfonamide group is a well-established pharmacophore, the specific influence and structure-activity relationships of the N,N-diisopropyl substitution pattern in the context of developing rationally designed bioactive compounds have not been a focused area of published research.

The principles of rational drug design involve the iterative process of designing and synthesizing compounds based on the three-dimensional structure of a biological target. This approach aims to optimize the binding affinity and efficacy of a molecule by making specific structural modifications. The sulfamide scaffold (R1R2NSO2NR3R4) has been recognized for its potential in creating diverse libraries of compounds for drug discovery. Its ability to act as a hydrogen bond donor and acceptor, along with its stable tetrahedral geometry, makes it an attractive starting point for designing inhibitors for various enzymes, such as kinases and proteases.

The development of rational design strategies for bioactive sulfamide scaffolds typically involves modifying the substituents (R groups) on the nitrogen atoms to explore the chemical space and improve interactions with the target protein. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the context of kinase inhibitor design, the N,N-diisopropyl groups could potentially be directed towards hydrophobic pockets within the ATP-binding site. A rational design approach would utilize computational modeling and X-ray crystallography to visualize these interactions and guide the synthesis of more potent and selective inhibitors.

Data from such studies would typically be presented in tables to illustrate the structure-activity relationships. An example of how such data could be structured is provided below, based on hypothetical research findings for a generic kinase target.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors

| Compound ID | R Group Modification | Kinase IC₅₀ (nM) |

| 1a | Phenyl | 500 |

| 1b | 4-Chlorophenyl | 250 |

| 1c | 4-Methoxyphenyl | 400 |

| 1d | Pyridin-3-yl | 150 |

| 1e | N-methylpiperazinyl | 80 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, the data would suggest that modifications to the R group significantly impact the inhibitory activity against the target kinase. For instance, the introduction of a pyridin-3-yl group (Compound 1d) or an N-methylpiperazinyl group (Compound 1e) leads to a notable increase in potency compared to a simple phenyl ring (Compound 1a). This could indicate that these moieties are forming favorable interactions, such as hydrogen bonds or electrostatic interactions, with key residues in the active site.

Further research into the rational design of this compound-based bioactive scaffolds would be necessary to generate concrete data and fully elucidate the therapeutic potential of this specific chemical entity. Such studies would contribute valuable insights into the broader field of medicinal chemistry and drug discovery.

Future Directions and Emerging Research Avenues for N,n Diisopropylsulfamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of N,N-dialkylsulfamides typically involves the reaction of sulfonyl chlorides with primary or secondary amines. While effective, these methods can sometimes be limited by the availability of starting materials and the generation of stoichiometric byproducts. Future research is anticipated to focus on the development of more atom-economical and environmentally benign synthetic strategies.

One promising avenue is the exploration of catalytic methods for the formation of the S-N bond. Drawing parallels from recent advancements in the synthesis of N-acyl sulfonamides, transition-metal catalysis could offer a more efficient route to N,N-diisopropylsulfamide and its derivatives. rsc.orgresearchgate.netnih.gov For instance, methodologies involving the direct coupling of sulfonyl sources with diisopropylamine (B44863), potentially mediated by catalysts that facilitate S-N bond formation, could enhance efficiency and reduce waste.

Furthermore, the application of continuous flow technology presents an opportunity to improve the synthesis of this compound. Flow chemistry often allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a robust flow-based synthesis would be a significant step towards the large-scale and cost-effective production of this compound.

Future research in this area could focus on the following:

Catalyst Development: Screening and design of novel catalysts for the direct sulfamidation of diisopropylamine.

Alternative Reagents: Investigation of alternative, more readily available, and less hazardous sulfonylating agents.

Process Optimization: Development of optimized reaction conditions, including solvent selection and temperature control, to maximize yield and purity.

A comparative overview of potential synthetic improvements is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Novel Routes |

| Methodology | Stoichiometric reaction of sulfonyl chloride and amine | Catalytic coupling, Continuous flow synthesis |

| Atom Economy | Moderate | High |

| Byproducts | Stoichiometric salts (e.g., HCl) | Minimal, catalytic turnover |

| Scalability | Batch processing limitations | Amenable to large-scale continuous production |

| Efficiency | Variable, dependent on substrate | Potentially higher yields and throughput |

Expansion of Catalytic Applications and Ligand Design Principles

The sulfonamide functional group has been increasingly recognized for its role as a versatile directing group in transition metal-catalyzed C-H activation reactions. nih.gov The nitrogen and oxygen atoms of the sulfonyl group can coordinate to a metal center, facilitating the regioselective functionalization of otherwise inert C-H bonds. This opens up a vast landscape for the application of this compound and its derivatives in organic synthesis.

Future research will likely explore the utility of the this compound moiety as a directing group in a variety of catalytic transformations, including:

C-H Arylation: The introduction of aryl groups to a molecule in a site-specific manner.

C-H Alkylation and Alkenylation: The formation of new carbon-carbon bonds.

C-H Halogenation and Amidation: The installation of heteroatom-containing functional groups.

The sterically demanding isopropyl groups on the nitrogen atom of this compound could play a crucial role in controlling the stereoselectivity of these reactions, making it a valuable tool for asymmetric catalysis.

Moreover, the sulfamide (B24259) core of this compound can serve as a scaffold for the design of novel bidentate or tridentate ligands for transition metal catalysts. By introducing additional coordinating groups into the molecule, it is possible to create a diverse library of ligands with tunable steric and electronic properties. These rationally designed ligands could find applications in a wide range of catalytic processes, from cross-coupling reactions to polymerization. The principles of N,N-bidentate directing groups in catalysis can provide a foundational understanding for these endeavors. rsc.org

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of molecules with desired properties. mdpi.com In the context of this compound, computational modeling can provide deep insights into its conformational preferences, electronic structure, and reactivity.

Future research will likely leverage advanced computational methods to:

Predict Reactivity: Model the transition states of reactions involving this compound to predict its reactivity and selectivity as a catalyst or directing group.

Design Novel Derivatives: In silico design of this compound derivatives with tailored electronic and steric properties for specific applications. For example, modifying the substituents on the sulfonyl group could fine-tune the directing group ability or the coordination properties of the molecule.

Elucidate Reaction Mechanisms: Use computational tools to unravel the intricate mechanisms of catalytic cycles involving this compound-based ligands or directing groups.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives. A summary of key computational parameters that can be investigated is provided in Table 2.

| Computational Method | Parameter of Interest | Application in Rational Design |

| Density Functional Theory (DFT) | Molecular Orbital Energies (HOMO/LUMO) | Predicting reactivity and electronic properties. |

| DFT | Transition State Geometries and Energies | Elucidating reaction mechanisms and predicting selectivity. |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution and Donor-Acceptor Interactions | Understanding intramolecular interactions and coordinating ability. |

| Molecular Dynamics (MD) Simulations | Conformational Sampling | Assessing conformational flexibility and ligand-metal binding. |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The inherent properties of the sulfamide and sulfonamide functional groups suggest that this compound could be a valuable building block in interdisciplinary research fields.

Chemical Biology: Sulfonamides are a well-established class of pharmacophores, with many drugs containing this functional group. nih.govnih.govajchem-b.com The this compound scaffold could be explored for the development of new therapeutic agents. Its derivatives could be synthesized and screened for a variety of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.net The lipophilic nature of the diisopropyl groups may enhance membrane permeability, a desirable property for drug candidates.

Material Science: The sulfamide group is known to participate in hydrogen bonding and can be incorporated into polymeric structures. Research into sulfamide-based materials has shown their potential as proton-conducting materials. rsc.org This opens up the possibility of using this compound as a monomer or cross-linking agent in the synthesis of novel polymers with interesting thermal, mechanical, and electronic properties. Such materials could find applications in fuel cells, sensors, or other advanced technologies.

The exploration of this compound in these interdisciplinary areas is still in its nascent stages, representing a fertile ground for future scientific discovery and innovation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N,N-diisopropylsulfamide, and how can reaction conditions (e.g., solvent, temperature) influence yield?

- Methodological Answer: Synthesis typically involves sulfamoylation of diisopropylamine using sulfonyl chlorides under inert conditions. Yield optimization requires monitoring stoichiometric ratios (e.g., 1:1.2 amine:sulfonyl chloride), solvent polarity (e.g., dichloromethane vs. THF), and temperature control (0–25°C). Post-reaction purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction progress can be tracked using TLC or in situ FT-IR to detect sulfamide bond formation .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what spectral markers should researchers prioritize?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Look for split signals from diisopropyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~3.5–4.0 ppm for CH).

- FT-IR : Confirm sulfamide bonds via S=O stretches (1350–1300 cm⁻¹) and N–S vibrations (900–750 cm⁻¹).

- X-ray crystallography : Resolve steric effects from bulky isopropyl groups, which influence molecular packing. Supplementary crystallographic data (e.g., CCDC entries) should be cross-referenced for structural validation .

Q. What safety precautions are essential when handling This compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood to prevent inhalation of fine particulates. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste. Safety protocols must align with institutional guidelines and include training in chemical hygiene plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of This compound across studies?

- Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use HPLC-MS to quantify impurities (>99% purity thresholds).

- Compare solvent recrystallization methods (e.g., ethanol vs. hexane) to assess crystal lattice impacts. Contradictory data should be contextualized with raw experimental conditions from primary literature .

Q. What experimental design strategies optimize catalytic efficiency in This compound-mediated reactions (e.g., as a ligand or intermediate)?

- Methodological Answer: Design fractional factorial experiments to test variables:

- Catalyst loading : 0.5–5 mol% to balance activity vs. cost.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may hinder turnover.

- Temperature gradients : Use Arrhenius plots to correlate activation energy with yield. Kinetic studies (e.g., in situ NMR) can identify rate-limiting steps. Statistical tools like ANOVA are critical for validating significant factors .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of This compound in novel chemical environments?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance from isopropyl groups.

- Validate models against experimental kinetics and spectroscopic data. Open-source software (e.g., Gaussian, GROMACS) and benchmark datasets (e.g., NIST Chemistry WebBook) ensure reproducibility .

Q. What methodologies are recommended for analyzing This compound's stability under varying storage conditions (e.g., light, humidity)?

- Methodological Answer: Conduct accelerated stability studies:

- Forced degradation : Expose samples to UV light (ICH Q1B guidelines) or 75% relative humidity.

- Monitor decomposition via HPLC-UV/Vis and identify degradation products using LC-MS.

- Statistical tools like Weibull analysis predict shelf-life under standard conditions. Stability protocols must comply with OECD 116 guidelines for chemical persistence .

Data Analysis and Interpretation

Q. How should researchers address outliers in spectroscopic or chromatographic data for This compound?

- Methodological Answer: Apply Grubbs’ test to statistically identify outliers. Investigate root causes:

- Instrumental errors : Recalibrate using certified reference materials.

- Sample contamination : Repeat extraction/purification with fresh solvents.

- Environmental factors : Control lab temperature/humidity during analysis. Outlier management protocols must be documented in supplementary materials for peer review .

Q. What comparative frameworks are effective for evaluating This compound against structurally analogous sulfamides (e.g., N,N-dialkyl derivatives)?

- Methodological Answer: Use structure-activity relationship (SAR) studies:

- Steric parameters : Compare Taft’s steric constants for alkyl substituents.

- Electronic effects : Measure Hammett σ values for sulfamide groups.

- Thermodynamic data : Contrast ΔG of hydrolysis or complexation. Cross-disciplinary collaboration with crystallography and computational chemistry teams enhances SAR robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.